molecular formula C8H16O B091715 3-Methylheptan-4-one CAS No. 15726-15-5

3-Methylheptan-4-one

Cat. No.: B091715
CAS No.: 15726-15-5
M. Wt: 128.21 g/mol
InChI Key: NHIMSNHOEAVUKE-UHFFFAOYSA-N
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Description

4-Chlorocatechol, also known as 4-chlorobenzene-1,2-diol, is an organic compound belonging to the class of chlorocatechols. It is characterized by a benzene ring substituted with a chlorine atom at the fourth position and hydroxyl groups at the first and second positions. This compound is a primary metabolite and plays a significant role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorocatechol can be synthesized through several methods. One common approach involves the chlorination of catechol. This process typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the fourth position of the benzene ring .

Industrial Production Methods: In industrial settings, 4-chlorocatechol is often produced as a byproduct during the degradation of chlorinated aromatic compounds. For example, it can be obtained from the biotransformation of 4-chlorophenol by specific bacterial strains. These bacteria utilize enzymes such as chlorocatechol 1,2-dioxygenase to convert 4-chlorophenol into 4-chlorocatechol .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocatechol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chlorocatechol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorocatechol involves its interaction with specific enzymes and molecular targets. For instance, in bacterial degradation pathways, enzymes such as chlorocatechol 1,2-dioxygenase catalyze the cleavage of the aromatic ring, leading to the formation of intermediates like cis,cis-muconic acid. These intermediates are further processed by other enzymes, ultimately resulting in the complete degradation of the compound .

Comparison with Similar Compounds

    Catechol: Lacks the chlorine substituent and has different reactivity and applications.

    4-Chlorophenol: Similar structure but lacks the second hydroxyl group.

    Chlorocatechol Quinones: Oxidized derivatives of 4-chlorocatechol

Uniqueness: 4-Chlorocatechol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and serve as an intermediate in biodegradation pathways makes it valuable in both research and industrial applications .

Properties

IUPAC Name

3-methylheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIMSNHOEAVUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864629
Record name 3-Methylheptan-4-one
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Avocado Research MSDS]
Record name 3-Methylheptan-4-one
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CAS No.

15726-15-5
Record name 3-Methyl-4-heptanone
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Record name 3-Methylheptan-4-one
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Record name 3-Methylheptan-4-one
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Record name 3-methylheptan-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Methylheptan-4-one in the context of food science?

A1: this compound plays a crucial role in shaping the aroma profile of certain foods, particularly roasted hazelnuts. Research indicates that it acts as a key odorant contributing to the characteristic pleasant, nutty aroma of roasted hazelnuts . Sensory studies utilizing techniques like projective mapping and aroma profile analysis have confirmed its significance in differentiating the aroma profiles of various hazelnut cultivars .

Q2: Beyond hazelnuts, are there other food sources where this compound has been identified as a flavor or aroma compound?

A3: Yes, this compound has been detected in fermented soybean paste enriched with peony seed meal . This suggests its potential role in contributing to the complex flavor profile of fermented food products.

Q3: Are there any studies exploring the formation pathways of this compound during food processing?

A4: While the provided research doesn't delve into specific formation pathways, it highlights that the roasting process significantly influences the concentration of this compound in hazelnuts . This suggests potential reactions involving precursors present in raw hazelnuts, leading to its formation during roasting. Further research is needed to elucidate the exact biochemical pathways and precursors involved.

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